[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid
Description
Historical Context and Discovery
The discovery and characterization of this compound emerged from the broader exploration of thiazole-based molecular frameworks that began gaining prominence in the early 21st century. According to chemical databases, this specific compound was first documented and structurally characterized in 2011, representing a relatively recent addition to the thiazole chemical library. The compound carries the Chemical Abstracts Service registry number 1053656-82-8, which was assigned during its initial registration and structural verification processes.
The systematic development of thiazole derivatives containing acetic acid functionalities arose from recognition of the importance of carboxylic acid groups in enhancing molecular interactions with biological targets. Historical precedent for thiazole-acetic acid combinations can be traced to the foundational work on heterocyclic medicinal chemistry, where researchers recognized that the incorporation of carboxylic acid moieties into thiazole frameworks could significantly alter pharmacokinetic properties and target selectivity. The specific substitution pattern observed in this compound reflects sophisticated understanding of how positional isomerism affects molecular behavior.
The compound's structural documentation reveals systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines, with the official designation being 2-[2-[(3-methoxyphenyl)methyl]-1,3-thiazol-4-yl]acetic acid. This nomenclature reflects the precise connectivity pattern that distinguishes this compound from its numerous structural analogs and isomers within the thiazole-acetic acid chemical space.
The temporal progression of thiazole chemistry research demonstrates that compounds like this compound emerged during a period of intense investigation into heterocyclic hybrid frameworks. This research phase was characterized by systematic exploration of how different substituent patterns affect both chemical reactivity and biological activity profiles.
Significance in Heterocyclic Chemistry
This compound occupies a notable position within heterocyclic chemistry due to its exemplification of key structural principles that govern thiazole behavior. The compound demonstrates the fundamental importance of the thiazole nucleus as a versatile scaffold for molecular construction, particularly in applications where precise electronic and steric properties are required. The five-membered thiazole ring system, containing both sulfur and nitrogen heteroatoms, provides a unique electronic environment that influences the reactivity and binding characteristics of the entire molecule.
The significance of this compound extends to its representation of successful molecular hybridization strategies commonly employed in modern heterocyclic chemistry. The combination of a methoxy-substituted benzyl group with the thiazole-acetic acid framework demonstrates how multiple pharmacophoric elements can be integrated into a single molecular entity. This approach reflects contemporary understanding of how heterocyclic scaffolds can serve as platforms for the systematic exploration of chemical space.
From a synthetic perspective, this compound represents an important example of compounds accessible through established thiazole synthesis methodologies. The most commonly employed synthetic approach for such structures involves the Hantzsch thiazole synthesis, which consists of cyclization reactions between alpha-halocarbonyl compounds and thiourea derivatives or related nucleophiles. The successful preparation of this compound validates the effectiveness of these classical methodologies when applied to more complex molecular architectures.
Table 1: Key Structural and Physical Properties of this compound
The electronic properties of this compound are particularly significant from a heterocyclic chemistry perspective. The thiazole ring exhibits aromatic character with delocalized π-electron systems that influence the overall electronic distribution throughout the molecule. The methoxy substituent on the benzyl group contributes electron-donating properties that can affect both the reactivity and stability of the compound under various chemical conditions.
Structural Relationship to Bioactive Thiazole Derivatives
The structural architecture of this compound positions it within a broader family of bioactive thiazole derivatives that have demonstrated significant pharmacological potential across multiple therapeutic areas. Thiazole-containing compounds have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The specific structural features present in this compound align closely with design principles that have proven successful in the development of therapeutically active molecules.
The presence of the methoxybenzyl substituent at the 2-position of the thiazole ring reflects a common structural motif observed in many bioactive thiazole derivatives. Research has demonstrated that benzyl substitutions at this position can significantly influence biological activity by affecting molecular recognition events and target protein interactions. The meta-positioning of the methoxy group on the benzyl substituent represents a strategic choice that balances electronic effects with steric considerations, potentially optimizing the compound's interaction profile with biological targets.
Comparative analysis with related thiazole-acetic acid derivatives reveals important structure-activity relationships that inform understanding of this compound's potential significance. For instance, the closely related compound [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, which differs only in the positioning of the methoxy group from para to meta, demonstrates how subtle structural modifications can lead to different biological profiles. Such positional isomerism studies have proven invaluable in understanding the precise molecular recognition requirements for different therapeutic targets.
Table 2: Structural Comparison with Related Thiazole-Acetic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight | Methoxy Position | PubChem CID |
|---|---|---|---|---|
| This compound | C₁₃H₁₃NO₃S | 263.31 g/mol | meta | 51063802 |
| [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid | C₁₂H₁₁NO₃S | 249.29 g/mol | para | 738083 |
| [2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid | C₁₂H₁₁NO₃S | 249.29 g/mol | meta | 2081070 |
The integration of an acetic acid functionality at the 4-position of the thiazole ring represents another significant structural feature that connects this compound to established bioactive molecules. Carboxylic acid groups are frequently incorporated into drug molecules to enhance water solubility, facilitate cellular uptake, and provide specific binding interactions with target proteins. The positioning of this functional group at the 4-position of the thiazole ring allows for optimal spatial arrangement while maintaining the electronic integrity of the heterocyclic system.
Recent research into thiazole derivatives has revealed that compounds containing both aromatic substituents and carboxylic acid functionalities often exhibit enhanced biological activity compared to their simpler analogs. This enhancement is attributed to the ability of such molecules to engage in multiple types of molecular interactions, including π-π stacking with aromatic amino acid residues, hydrogen bonding through the carboxylic acid group, and hydrophobic interactions via the methoxybenzyl substituent. The specific combination of structural elements present in this compound positions it as a potentially valuable scaffold for further medicinal chemistry exploration.
The broader context of thiazole derivative research demonstrates that structural modifications can lead to compounds with diverse biological activities. Studies have shown that thiazole derivatives can function as enzyme inhibitors, receptor modulators, and antimicrobial agents, depending on their specific substitution patterns and overall molecular architecture. The structural features present in this compound suggest potential for similar biological applications, although specific activity profiles would require empirical determination through appropriate biological testing protocols.
Properties
IUPAC Name |
2-[2-[(3-methoxyphenyl)methyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-17-11-4-2-3-9(5-11)6-12-14-10(8-18-12)7-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVJJXWBEWGFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235184 | |
| Record name | 2-[(3-Methoxyphenyl)methyl]-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-82-8 | |
| Record name | 2-[(3-Methoxyphenyl)methyl]-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Methoxyphenyl)methyl]-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxybenzyl group and the acetic acid moiety. One common synthetic route includes the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the thiazole ring. Subsequent alkylation with 3-methoxybenzyl bromide and carboxylation yields the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the thiazole ring can produce a dihydrothiazole compound.
Scientific Research Applications
Overview
[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid is a compound characterized by its thiazole ring and methoxybenzyl substitution. This unique structure offers a variety of applications in scientific research, particularly in chemistry, biology, medicine, and industrial processes. This article explores its applications in detail, supported by case studies and data tables.
Chemical Synthesis Applications
The compound serves as an essential building block in organic synthesis. Its thiazole structure allows for the exploration of new chemical reactions and methodologies.
Synthetic Routes
- Formation of Thiazole Ring : The synthesis typically involves cyclization of thioamide and α-haloketone precursors under acidic or basic conditions.
- Alkylation : Following the formation of the thiazole ring, alkylation with 3-methoxybenzyl bromide is performed to introduce the methoxybenzyl group.
- Carboxylation : The final step involves carboxylation to yield the target compound.
Table 1: Synthetic Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Cyclization | Thioamide + α-haloketone → Thiazole | 85 |
| Alkylation | Thiazole + 3-methoxybenzyl bromide → Intermediate | 90 |
| Carboxylation | Intermediate + CO2 → this compound | 80 |
Biological Research Applications
In biological contexts, this compound is utilized as a probe to study enzyme interactions and metabolic pathways.
Case Study: Enzyme Interaction
A study demonstrated that derivatives of this compound could inhibit specific lipoxygenases involved in inflammatory pathways. The results indicated significant inhibition rates, suggesting potential therapeutic roles in treating inflammatory diseases .
Medicinal Chemistry Applications
The compound shows promise as a drug candidate due to its ability to interact with various molecular targets.
Potential Therapeutic Uses
- Antitumor Activity : Preliminary studies indicate that compounds related to this compound exhibit cytotoxic effects against cancer cell lines.
- Anti-inflammatory Properties : Research has shown that it can inhibit pathways related to inflammation, making it a candidate for developing anti-inflammatory drugs .
| Activity Type | Targeted Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cell lines | |
| Anti-inflammatory | Inhibition of lipoxygenases |
Industrial Applications
In industry, this compound can be incorporated into polymers or other materials to enhance their properties.
Material Development
The unique chemical structure allows for modifications that can improve material performance, such as increased thermal stability or enhanced mechanical properties.
Mechanism of Action
The mechanism of action of [2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group and thiazole ring can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
2-(2-Benzyl-1,3-thiazol-4-yl)acetic Acid
- Molecular Formula: C₁₂H₁₁NO₂S
- Molecular Weight : 233.29 g/mol
- Key Differences : Lacks the methoxy group on the benzyl ring.
- Properties: The absence of the electron-donating methoxy group reduces lipophilicity compared to the target compound.
2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic Acid
- Molecular Formula: C₁₁H₈FNO₂S
- Molecular Weight : 237.25 g/mol
- Key Differences : Substituted with a fluorine atom at the 3-position of the phenyl ring.
- Properties : The electron-withdrawing fluorine atom increases polarity and may enhance metabolic stability compared to methoxy derivatives. Commercial availability spans purities from 90% to 96% , suggesting diverse applications .
[2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic Acid
- Molecular Formula : C₉H₁₂N₂O₃S
- Molecular Weight : 228.27 g/mol
- Key Differences: Features an isobutyryl amino group at the 2-position.
Functional Group Modifications
2-Methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid
- Key Feature: Contains a methoxyimino group and an amino substituent.
- Properties: The amino group enables salt formation and enhances interactions with biological targets, as seen in cephalosporin antibiotics .
2-[2-(4-Methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetic Acid
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound's unique structural features allow it to interact with various biological targets, making it a promising candidate in medicinal chemistry and biological research.
Structural Characteristics
The compound consists of a thiazole ring connected to a methoxybenzyl group and an acetic acid moiety. The thiazole ring is known for its diverse biological activities, while the methoxy group enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
Studies have highlighted the anticancer potential of thiazole-based compounds. For example, modifications of thiazole structures have resulted in agents that inhibit tubulin polymerization, an essential process for cancer cell division. The antiproliferative activity of these compounds has been documented against various cancer cell lines, including melanoma and prostate cancer .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The interactions may involve hydrogen bonding and hydrophobic interactions due to the compound's structural features.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results showed that this compound exhibited notable activity against multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Study 2: Anticancer Activity
In another investigation, researchers synthesized a series of thiazole derivatives and assessed their anticancer effects. The findings indicated that modifications to the thiazole structure could enhance antiproliferative activity significantly. Specifically, compounds with the methoxybenzyl substituent demonstrated increased potency against cancer cell lines compared to their parent compounds .
Data Table: Biological Activities of Thiazole Derivatives
Q & A
Basic Research Question
- Elemental analysis : Validates empirical formula.
- Spectroscopy :
- IR : Confirms functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, thiazole ring vibrations).
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxybenzyl aromatic protons, thiazole CH groups).
- Chromatography : TLC/HPLC to verify purity (>95%) and monitor reaction progress .
How can researchers design experiments to evaluate the antimicrobial activity of this compound?
Advanced Research Question
- Assay selection : Use standardized protocols (e.g., MIC determination via broth microdilution against Gram-positive/negative bacteria and fungi).
- Structural analogs : Compare with triazole-thioacetic acids (e.g., 2,4-dimethoxyphenyl derivatives) known for antifungal activity .
- Mechanistic studies : Assess membrane disruption via fluorescence microscopy or enzymatic inhibition assays (e.g., ergosterol biosynthesis in fungi).
How can contradictions in biological activity data across studies be resolved?
Advanced Research Question
- Structural validation : Re-examine purity and stereochemistry using X-ray crystallography or advanced NMR (e.g., NOESY).
- Computational modeling : Perform QSAR studies to correlate substituent effects (e.g., methoxy position) with activity .
- Hydrogen bonding analysis : Crystal packing interactions (via SHELX) may alter solubility or bioavailability, leading to variability in vitro vs. in vivo results .
What are the key physicochemical properties of this compound?
Basic Research Question
- Melting point : ~139°C (analogous thiazole-acetic acids) .
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO), poor in water.
- Stability : Store at 2–8°C in inert atmosphere to prevent hydrolysis or oxidation .
How can computational models predict the toxicity profile of this compound?
Advanced Research Question
- In silico tools : Use ADMET predictors (e.g., ProTox-II, SwissADME) to estimate LD50, hepatotoxicity, and mutagenicity.
- Acute toxicity prediction : Compare substructures with known toxicophores (e.g., nitro groups, reactive thiols) .
- Docking studies : Identify off-target interactions with human enzymes (e.g., cytochrome P450).
What strategies optimize synthetic yield and sustainability for this compound?
Advanced Research Question
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis.
- Catalysis : Use immobilized catalysts in flow reactors to minimize waste .
- Microwave assistance : Reduces reaction time from hours to minutes while maintaining yield (>80%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
